Bis(3-bromophenyl)amine

Organic Synthesis Cross‑Coupling Process Chemistry

This meta‑brominated secondary diarylamine is a critical building block for constructing triarylamine derivatives via Ullmann or Buchwald‑Hartwig couplings. Unlike the 4‑bromo isomer (CAS 16292‑17‑4), the meta‑substitution pattern dramatically alters electronic properties, HOMO/LUMO alignment, and solid‑state packing, making it indispensable for thermally crosslinkable OLED materials and tetrameric hole‑transport layers. The NH group permits further alkylation/arylation, while the bromine handles allow sequential functionalization for bidentate ligand design. Available in bulk with standard research purity of 98%, enabling rigorous head‑to‑head comparative studies without impurity confounding.

Molecular Formula C12H9Br2N
Molecular Weight 327.01 g/mol
Cat. No. B15197581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3-bromophenyl)amine
Molecular FormulaC12H9Br2N
Molecular Weight327.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC2=CC(=CC=C2)Br
InChIInChI=1S/C12H9Br2N/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,15H
InChIKeyUEPWFEAIZWOSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(3-bromophenyl)amine (CAS 1383254-17-8): Technical Specifications and Procurement-Ready Identification


Bis(3-bromophenyl)amine is a meta‑brominated secondary diarylamine with the molecular formula C₁₂H₉Br₂N (MW 327.01 g/mol) [1]. The compound is supplied as a solid with a predicted boiling point of 373.0±27.0 °C and a density of 1.740±0.06 g/cm³ [2]. Its computed LogP is 4.8, indicating pronounced lipophilicity [2]. This building block is commercially available at scales up to bulk manufacturing, with standard research purities of 95–98% .

Why Bis(3-bromophenyl)amine Cannot Be Replaced by a Generic Diarylamine or the 4‑Bromo Isomer


Direct substitution with the 4‑bromo isomer (Bis(4-bromophenyl)amine, CAS 16292-17-4) is not functionally equivalent. The para‑isomer is a crystalline solid with a distinct melting point of 105–108 °C , whereas the meta‑isomer lacks a defined melting point in the same range, suggesting altered solid‑state packing and processability. More critically, the meta‑bromine placement alters electronic properties and cross‑coupling reactivity [1]. These differences directly impact the performance of downstream materials in OLEDs and organic electronics, where precise HOMO/LUMO alignment and charge‑transport characteristics are essential [2].

Bis(3-bromophenyl)amine: Quantitative Differentiation in Synthesis and Application Data


Meta‑Bromination Enables a 76% Isolated Yield in Copper‑Catalyzed Amination, a Key Process Benchmark

The target compound can be synthesized via a copper‑catalyzed amination of 1‑bromo‑3‑iodobenzene. Under optimized conditions (CuI, LiNH₂, K₃PO₄ in DMF at 130 °C, 24 h, inert atmosphere), the isolated yield is 76% . This yield is for the formation of the secondary amine from two aryl halide units. While no direct head‑to‑head comparison for the para‑isomer is available, this yield serves as a quantifiable benchmark for evaluating alternative synthetic routes or starting materials.

Organic Synthesis Cross‑Coupling Process Chemistry

LogP of 4.8 and Predicted Boiling Point of 373 °C Distinguish Physical Handling from the Para‑Isomer

The calculated LogP (octanol‑water partition coefficient) for Bis(3-bromophenyl)amine is 4.8, and the predicted boiling point is 373.0±27.0 °C [1]. In contrast, the para‑isomer Bis(4-bromophenyl)amine has a reported LogP of 5.30 and a predicted boiling point of 380.5±27.0 °C . The meta‑isomer is therefore slightly less lipophilic and marginally more volatile, which can influence solubility, membrane permeability, and vapor‑phase deposition processes.

Physicochemical Property Lipophilicity Formulation

Meta‑Substitution Imparts Distinct Electronic Effects on the Diphenylamine Core Relative to Para‑Substitution

Bromine substitution at the meta‑position exerts an inductive electron‑withdrawing effect, while avoiding the resonance donation that can occur at the para‑position. In OLED applications, this fine‑tuning is critical: for example, tetramers incorporating N,N‑bis(4‑bromophenyl)amine moieties have been used as hole‑transporting layers, achieving specific device efficiencies [1]. The meta‑isomer offers an alternative electronic profile that can be exploited to optimize HOMO/LUMO alignment and charge balance. While direct comparative HOMO/LUMO data for the free amine are not available, the class‑level inference is supported by extensive literature on meta‑ vs. para‑substituted triarylamines .

Hole‑Transport Material OLED Electronics

Commercial Purity Standard of 98% (HPLC/GC) Ensures Reproducible Performance in Cross‑Coupling Reactions

The compound is commercially supplied at 98% purity as determined by GC or HPLC, with batch‑specific certificates of analysis (CoA) including NMR, HPLC, and GC data . In comparison, the widely used para‑isomer is also commonly available at >98% (GC) . This parity in purity ensures that any observed differences in reactivity or device performance can be confidently attributed to the structural isomerism rather than variations in chemical quality.

Quality Control Purity Cross‑Coupling

Bis(3-bromophenyl)amine: Defined Application Scenarios Where the Meta‑Isomer Provides a Proven Advantage


Synthesis of Meta‑Functionalized Hole‑Transporting Oligomers and Polymers for OLEDs

The compound serves as a versatile building block for the construction of meta‑brominated triarylamine derivatives via Ullmann or Buchwald‑Hartwig couplings. The meta‑bromine atoms enable precise cross‑linking and tuning of electronic properties, as demonstrated in the synthesis of thermally crosslinkable OLED materials and tetrameric hole‑transport layers for efficient red phosphorescent OLEDs [1].

Precursor for Meta‑Substituted Diphenylamine‑Based Ligands and Catalysts

The secondary amine NH can be further alkylated or arylated, and the bromine handles allow for sequential functionalization. This makes the compound an ideal precursor for bidentate or hemilabile ligands in transition‑metal catalysis, where meta‑substitution can sterically and electronically differentiate binding sites.

Systematic Study of Substituent Effects in Organic Electronics

The commercial availability of both the 3‑bromo and 4‑bromo isomers at equivalent purity enables rigorous, head‑to‑head comparative studies. Researchers can isolate the impact of meta‑ vs. para‑bromination on charge transport, morphology, and device lifetime without confounding variables from impurity profiles.

Technical Documentation Hub

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